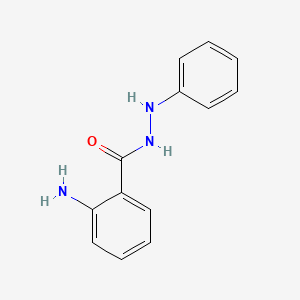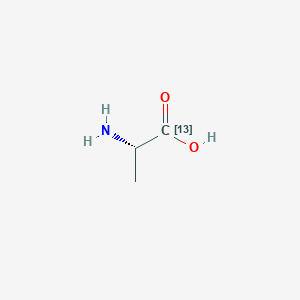![molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8](/img/structure/B1280984.png)
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one
Übersicht
Beschreibung
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a compound that belongs to the benzazepine class of chemicals, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. These compounds have been studied for their potential pharmacological properties, including their ability to inhibit the uptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) .
Synthesis Analysis
The synthesis of related benzazepine derivatives has been reported in the literature. For instance, the racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized using consecutive treatment with dibenzoyl-tartaric acids to obtain the enantiomers . Another approach involved a photochemical method to create an aryl-aryl linkage crucial for the synthesis of a novel benzazepine derivative . Additionally, structural analogs of benzazepines have been synthesized from precursors like methyl 4,5-dimethoxyanthranilate, showcasing the versatility of synthetic routes for these compounds .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be complex, and X-ray diffraction analysis has been used to determine the crystal structure of related compounds. For example, the crystal structure of 8,9-dimethoxy-5,5-dimethyl-2,3,5,6-tetrahydro-3-oxopyrazolo[3,4-b]benzo-3-azepine revealed the localization of electron density over multiple bonds within the azepine and pyrazolone cycles . This type of analysis is crucial for understanding the three-dimensional conformation and reactivity of benzazepine derivatives.
Chemical Reactions Analysis
Benzazepine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The Beckmann rearrangement reaction, for instance, is a regiospecific transformation that has been employed in the synthesis of benzazepine compounds . The ability to perform selective reactions on the benzazepine scaffold allows for the creation of a diverse array of derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The enantioselectivity observed in the inhibitory effect of certain derivatives on neurotransmitter uptake suggests that the stereochemistry of benzazepines plays a significant role in their interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Uptake Inhibitors and Antiulcer Activity
Research has shown that derivatives of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one have potential as dopamine (DA) and norepinephrine (NE) uptake inhibitors. These compounds exhibit significant enantioselectivity in their inhibitory effects. Additionally, some derivatives have been found to demonstrate moderate antiulcer activity, particularly under stress-induced conditions (Mondeshka, Angelova, Ivanov, & Ivanova, 1990).
Antihepatotoxic Properties
Certain analogues of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one have shown promising results in antihepatotoxicity studies. These compounds demonstrated a protective effect on liver cells, more effective than some known liver-protective agents, in tests involving carbon tetrachloride-induced damage to rat hepatocytes (Wu, Chen, Chang, Chen, & Lee, 1992).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives, providing insights into their molecular configurations and potential interactions. Such structural analyses are crucial for the development of pharmacologically active compounds (Sokol, Davydov, Glushkov, Shklyaev, & Sergienko, 2003).
Synthesis Techniques and Derivatives
Innovative methods for synthesizing functionalized tetrahydrobenzo[b]azepines, including 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, have been developed. These methods enable the creation of various bioactive compounds and are important for medicinal chemistry research (Liu, Wang, & Dong, 2021).
Hypotensive Activity
Certain 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives have been identified as exhibiting hypotensive activity. These compounds have shown potential as alpha blockers with both peripheral and central activities, suggesting their use in the management of hypertension (Tenbrink, Mccall, Pals, Mccall, Orley, Humphrey, & Wendling, 1981).
Antitumor Activity
Research has also explored the antitumor potential of certain 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one derivatives. These studies include the synthesis and evaluation of compounds for their effectiveness against various types of cancer cells, contributing to the ongoing search for new anticancer agents (Koebel, Needham, & Blanton, 1975).
Eigenschaften
IUPAC Name |
7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKTVGMZJMDNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)NCCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464748 | |
| Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one | |
CAS RN |
20925-64-8 | |
| Record name | 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














